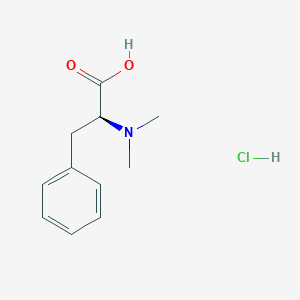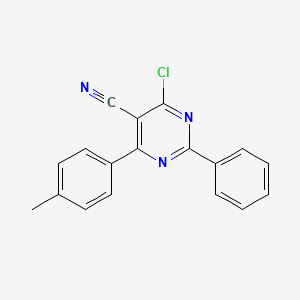![molecular formula C15H9ClF2N2O B2854889 N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide CAS No. 1375240-99-5](/img/structure/B2854889.png)
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide, commonly known as CDCF, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit promising results in various fields, including cancer research, immunology, and neuroscience. In
作用機序
CDCF exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair and cell survival. By inhibiting PARP activity, CDCF induces DNA damage and cell death in cancer cells. In addition, CDCF also inhibits the activity of the enzyme tankyrase, which plays a role in the Wnt signaling pathway. This inhibition results in the downregulation of Wnt signaling, which has been implicated in cancer development and progression.
Biochemical and Physiological Effects:
CDCF has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the primary advantages of CDCF is its potent anti-cancer activity against various types of cancer cells. In addition, CDCF exhibits anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CDCF is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, CDCF has been shown to exhibit off-target effects on other enzymes, which can complicate its use in scientific research.
将来の方向性
There are several future directions for the study of CDCF. One potential area of research is the development of more efficient synthesis methods for CDCF, which could improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of CDCF on PARP and tankyrase. This could lead to the development of more potent and selective PARP and tankyrase inhibitors. Finally, further studies are needed to evaluate the in vivo efficacy and safety of CDCF, which could pave the way for its potential use in clinical settings.
合成法
The synthesis of CDCF involves the reaction of 4-chlorobenzyl cyanide with 2,3-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure CDCF. The yield of this synthesis method is typically around 50-60%.
科学的研究の応用
CDCF has been extensively studied for its potential applications in scientific research. One of the primary areas of research for CDCF is cancer research. Studies have shown that CDCF exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CDCF has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer research, CDCF has also been studied for its potential applications in immunology and neuroscience. Studies have shown that CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2,3-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-10-6-4-9(5-7-10)13(8-19)20-15(21)11-2-1-3-12(17)14(11)18/h1-7,13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWCPXNJEQDUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

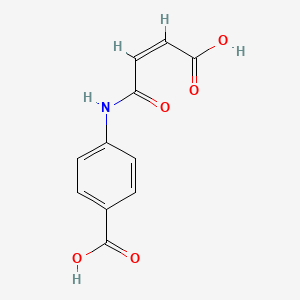
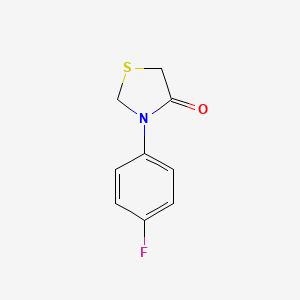
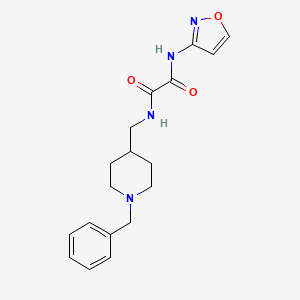
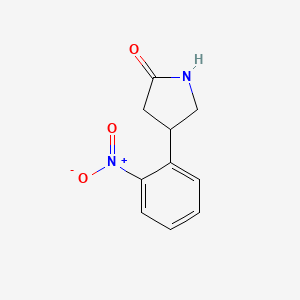
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
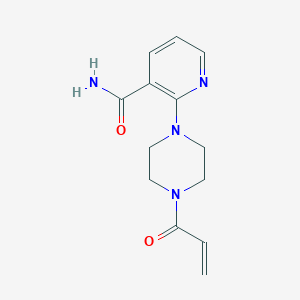

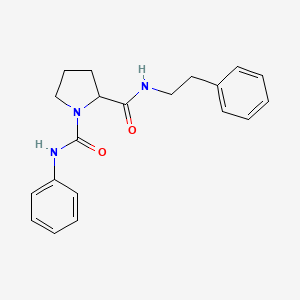
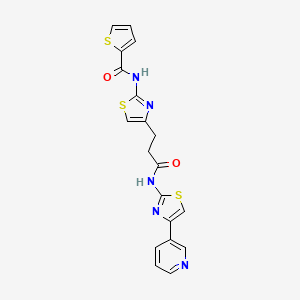
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
